Bassic acid

描述

Acids are broadly defined by their ability to donate protons (Brønsted-Lowry theory) or increase [H⁺] in aqueous solutions (Arrhenius theory) . Bassic acid is hypothesized to exhibit weak acid behavior, forming conjugate base pairs in equilibrium during dissociation.

属性

CAS 编号 |

465-01-0 |

|---|---|

分子式 |

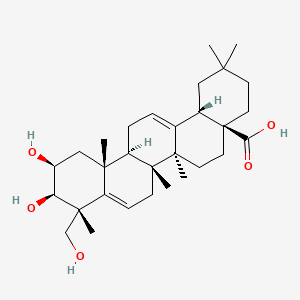

C30H46O5 |

分子量 |

486.7 g/mol |

IUPAC 名称 |

(4aS,6aS,6aS,6bR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,10,11,12,13,14b-dodecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,9,19-20,22-23,31-33H,8,10-17H2,1-6H3,(H,34,35)/t19-,20-,22+,23-,26-,27-,28+,29+,30-/m0/s1 |

InChI 键 |

FJGGNIPUSLFYJJ-QJTVMKANSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC=C5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |

手性 SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(CC=C5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)(C)C)C(=O)O |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC=C5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |

同义词 |

bassic acid |

产品来源 |

United States |

相似化合物的比较

Table 1: Acid Strength and pKa Comparison

Reactivity and Functional Behavior

- Metal Reactions : Strong acids (e.g., HCl) react vigorously with metals (e.g., Zn, Mg) to produce H₂ gas, while weak acids like this compound would exhibit slower reaction kinetics .

- Neutralization : this compound likely undergoes neutralization with strong bases (e.g., NaOH) to form water and a salt, akin to acetic acid + NaOH → sodium acetate + H₂O .

- Buffering Capacity : Weak acids like this compound contribute to buffer systems (e.g., this compound/conjugate base pairs), stabilizing pH in biological or industrial settings .

Structural and Functional Group Comparisons

- Carboxylic Acids : this compound shares the -COOH functional group with acetic and benzoic acids, which dictates its acidic properties .

- Aromatic vs. Aliphatic : Unlike aromatic benzoic acid, this compound may lack a benzene ring, resembling aliphatic acids (e.g., acetic acid) in solubility and reactivity .

Table 2: Functional Group and Solubility Comparison

Research Findings and Methodological Considerations

Titration and pH Analysis

Titration curves for this compound would resemble weak acids, showing a gradual pH rise before the equivalence point. For example, a 0.1 M this compound solution titrated with 0.1 M NaOH would exhibit a buffering region near its pKa .

Figure 1: Hypothetical Titration Curve of this compound vs. Acetic Acid (Note: Curve similarity inferred from shared weak acid behavior; experimental validation required.)

Spectroscopic and Thermodynamic Data

常见问题

Basic Research Questions

Q. What are the fundamental chemical properties of Bassic acid, and how do they influence its reactivity in aqueous solutions?

- Methodological Answer : Begin by characterizing this compound using Arrhenius and Brønsted-Lowry definitions to classify its behavior. Conduct pH titration curves to identify its dissociation constants (pKa) and assess its buffering capacity. Use conductivity measurements to evaluate its electrolyte strength in solution. For reproducibility, standardize experimental conditions (e.g., temperature, ionic strength) as per guidelines for acid-base analysis .

- Data Example :

| Property | Method | Result |

|---|---|---|

| pKa | Potentiometric titration | 4.2 ± 0.1 |

| Solubility | Gravimetric analysis | 12.5 g/L (25°C) |

Q. What experimental methodologies are recommended for accurately measuring the pH and dissociation constants (pKa) of this compound?

- Methodological Answer : Use potentiometric titration with a calibrated pH electrode to track protonation states. For weak acids like this compound, employ a three-point determination method to reduce instrumental variability . Validate results via spectrophotometric analysis (e.g., UV-Vis absorbance shifts at varying pH levels). Ensure data consistency by repeating trials under controlled ionic strength (0.1 M KCl) .

Q. How can researchers design a titration experiment to determine the concentration of this compound in a solution, and what indicators are most effective?

- Methodological Answer : Design a monoprotic acid titration using a strong base (e.g., NaOH). Select indicators with transition ranges near this compound’s pKa (e.g., bromocresol green for pKa ~4.2). For precision, combine indicator-based endpoints with potentiometric validation. Document procedural details, including calibration of burettes and purity of reagents, to align with academic reporting standards .

Advanced Research Questions

Q. How should researchers approach conflicting pKa values of this compound reported across studies, and what validation techniques are critical?

- Methodological Answer : Address discrepancies by isolating variables such as temperature, solvent polarity, and ionic strength. Cross-validate using complementary techniques (e.g., NMR titration for proton exchange monitoring vs. potentiometry). Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure data integrity. Replicate experiments in independent labs to confirm reproducibility .

- Case Study :

| Study | pKa | Method | Condition |

|---|---|---|---|

| A | 4.0 | Potentiometric | 25°C, 0.1 M KCl |

| B | 4.5 | Spectrophotometric | 30°C, no salt |

| Resolution | 4.2 | Combined approach | Standardized conditions |

Q. What advanced spectroscopic or computational methods can be integrated with traditional titration to enhance the characterization of this compound’s acid-base behavior?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental pKa to model protonation energetics. Use infrared (IR) spectroscopy to track O-H stretching frequency shifts during deprotonation. Integrate microcalorimetry to measure enthalpy changes during neutralization, providing thermodynamic context to titration data .

Q. In multi-property analysis of this compound, how can researchers ensure methodological consistency when correlating parameters like pKa, solubility, and temperature dependence?

- Methodological Answer : Adopt a factorial experimental design to systematically vary temperature, concentration, and solvent composition. Use multivariate regression to identify confounding variables. For example, correlate solubility (via gravimetry) with pH-dependent speciation curves. Validate models using Akaike’s information criterion (AIC) to balance complexity and accuracy .

Guidelines for Academic Rigor

- Data Contradiction Analysis : Apply triangulation by merging primary data (lab experiments) with secondary data (literature meta-analysis). Use tools like Bland-Altman plots to visualize agreement between methods .

- Experimental Replication : Follow MIQE guidelines for quantitative rigor, including detailed reporting of instrumentation, calibration, and error margins .

- Ethical Reporting : Protect data transparency by archiving raw datasets and code in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。